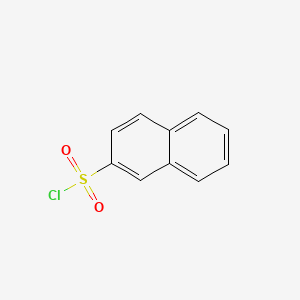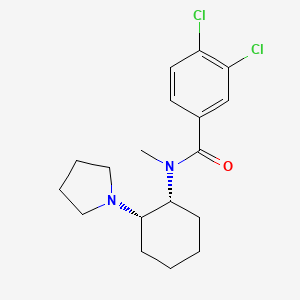
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-methyl-N-[(1R,2S)-2-(1-pyrrolidinyl)cyclohexyl]benzamide is a carbonyl compound and an organohalogen compound.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Evaluation in Medicinal Chemistry
A study focused on the synthesis and biological evaluation of benzothiazole derivatives related to benzamide, highlighting their potential as potent antitumor agents. This research underscores the importance of benzamide derivatives in the development of new chemotherapeutic drugs (Yoshida et al., 2005).
2. Development of Opioid Receptor Agonists
Research on opioid receptor agonists explored compounds based on the benzamide scaffold, emphasizing their potential in pain management and drug development. This includes the study of U-47700, a synthetic opioid derived from benzamide, demonstrating its binding affinity and pharmacological effects (Elliott, Brandt, & Smith, 2016).
3. Antidopaminergic Neuroleptic Properties
A study of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) revealed its potent and long-lasting neuroleptic properties with a highly selective blocking action on the dopamine D1 receptor. This research provides insight into the therapeutic potential of benzamide derivatives in the treatment of neurological disorders (Usuda et al., 2004).
4. Histone Deacetylase Inhibition for Cancer Therapy
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was discovered as a potent histone deacetylase (HDAC) inhibitor, demonstrating significant antitumor activity. This highlights the role of benzamide derivatives in the development of new cancer therapies (Zhou et al., 2008).
5. Serotonin Receptor Agonism for Neurological Disorders
The synthesis of benzamides as selective agonists for the 5-HT1A receptor was explored, indicating the potential of these compounds in treating neurological disorders. This research emphasizes the therapeutic applications of benzamide derivatives in neuropsychiatry (Fujio et al., 2000).
6. Application in Positron Emission Tomography (PET) Imaging
A study on the development of 18F-labeled derivatives based on the benzamide scaffold for PET imaging demonstrated their potential in neuroimaging and the study of opioid receptor occupancy in the brain (Ott et al., 2020).
7. Anticonvulsant Properties
Research on the crystal structures of anticonvulsant enaminones connected to benzamides revealed their potential therapeutic applications in epilepsy treatment. This study underscores the significance of benzamide derivatives in developing anticonvulsant drugs (Kubicki et al., 2000).
Propiedades
Número CAS |
92953-43-0 |
|---|---|
Nombre del producto |
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- |
Fórmula molecular |
C18H24Cl2N2O |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide |
InChI |
InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17+/m1/s1 |
Clave InChI |
JUBNVWGVNWIXMB-SJORKVTESA-N |
SMILES isomérico |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Otros números CAS |
92953-43-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



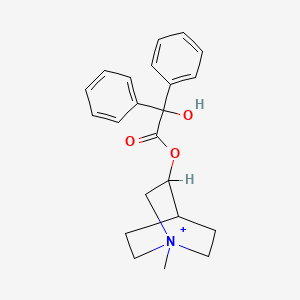
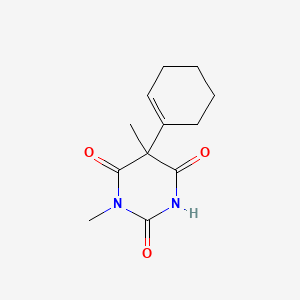
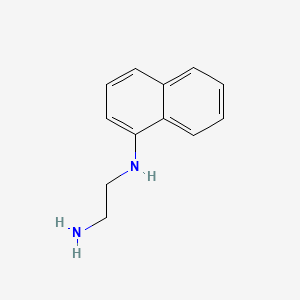
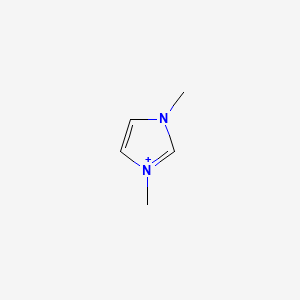

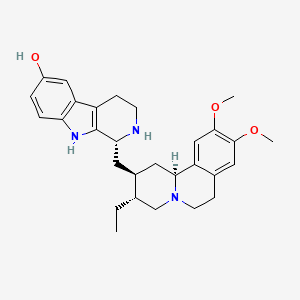
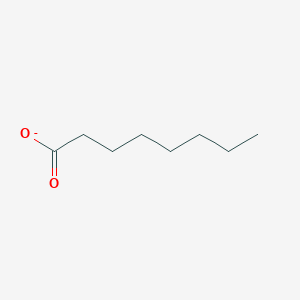
![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)
![16-[4-(2,4-Dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1194183.png)
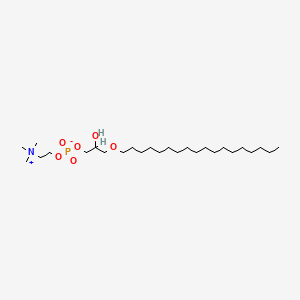
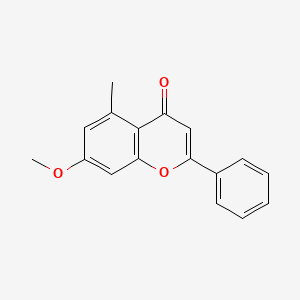
![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)
